

analytical methods for quantifying N-Cyclohexyl 3-fluorobenzamide

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Compound of Interest

Compound Name: *N-Cyclohexyl 3-fluorobenzamide*

CAS No.: 2267-94-9

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An In-Depth Technical Guide to the Quantitative Analysis of N-Cyclohexyl-3-fluorobenzamide

Abstract

This comprehensive application note provides detailed methodologies for the quantitative analysis of N-Cyclohexyl-3-fluorobenzamide, a compound of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical methods in drug discovery and quality control, this guide presents protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind experimental choices, from sample preparation to instrument parameters, ensuring scientific integrity and enabling researchers to develop and validate methods tailored to their specific matrices and concentration requirements.

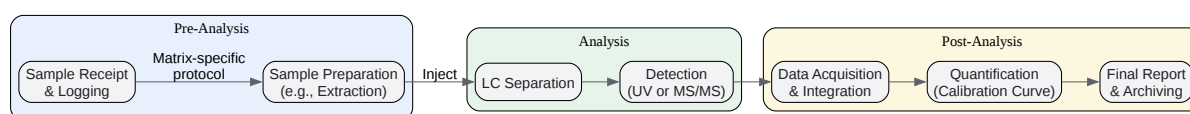
Introduction: The Rationale for Quantifying N-Cyclohexyl-3-fluorobenzamide

N-Cyclohexyl-3-fluorobenzamide (Molecular Formula: $C_{13}H_{16}FNO$, Molecular Weight: ~ 221.27 g/mol) is a synthetic amide derivative.[1][2] The quantification of such compounds is a cornerstone of pharmaceutical development, essential for pharmacokinetic (PK) studies, drug metabolism (DMPK) investigations, formulation analysis, and quality assurance programs. The presence of a fluorinated benzene ring and a cyclohexyl moiety gives the molecule distinct physicochemical properties that must be considered when developing analytical methods. This guide provides the foundational protocols to achieve accurate, precise, and selective quantification in both simple and complex sample matrices.

The choice of analytical technique is dictated by the required sensitivity and the complexity of the sample matrix. For bulk substance analysis or formulated products, a straightforward HPLC-UV method often provides the necessary performance. However, for determining low concentrations in biological fluids like plasma or urine, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[3][4]

General Analytical Workflow

A successful quantitative analysis follows a structured workflow, from initial sample handling to final data reporting. Each stage must be carefully controlled to ensure the integrity of the results.



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Caption: General workflow for the quantitative analysis of N-Cyclohexyl-3-fluorobenzamide.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method is ideal for quantifying N-Cyclohexyl-3-fluorobenzamide in samples where it is a major component, such as in bulk drug substance or pharmaceutical formulations. The technique leverages reversed-phase chromatography to separate the analyte from impurities. The fluorobenzamide moiety contains a chromophore that absorbs UV light, allowing for detection and quantification.[5]

Causality Behind Experimental Choices:

- **Column:** A C18 stationary phase is selected due to the compound's overall non-polar character, driven by the cyclohexyl and benzene rings. This ensures adequate retention and separation from more polar excipients or degradation products.
- **Mobile Phase:** A mixture of acetonitrile (or methanol) and water is a standard choice for reversed-phase HPLC. Acetonitrile often provides better peak shape and lower backpressure. A mild acid, like formic acid, is added to the aqueous phase to protonate any residual silanols on the column packing, which minimizes peak tailing and ensures consistent retention of the amide analyte.
- **Wavelength:** The UV detection wavelength should be set at an absorbance maximum (λ_{max}) of the fluorobenzoyl group to achieve the highest sensitivity. This is typically determined by running a UV scan of a standard solution. A wavelength around 230-240 nm is a logical starting point.

Protocol 3.1: HPLC-UV Analysis of N-Cyclohexyl-3-fluorobenzamide

1. Materials and Reagents:

- N-Cyclohexyl-3-fluorobenzamide reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 M Ω ·cm)

2. Standard and Sample Preparation:

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
- Sample Preparation: Prepare the unknown sample by dissolving it in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
HPLC System	Standard HPLC/UHPLC system with UV/PDA detector	Widely available and suitable for the application.
Column	C18, 100 x 4.6 mm, 3.5 µm particle size	Provides good resolution and efficiency for this type of molecule.
Mobile Phase A	0.1% Formic Acid in Water	Acidifier improves peak shape.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic component for elution.
Gradient	40% B to 95% B over 5 min, hold for 2 min, re-equilibrate	Ensures elution of the analyte and cleaning of the column.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temperature	30 °C	Maintains stable retention times.
Injection Volume	10 µL	Typical volume for analytical HPLC.
Detection	UV at 235 nm (or determined λ_{max})	Provides high sensitivity for the fluorobenzamide chromophore.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
- Perform a linear regression analysis on the calibration curve. The coefficient of determination (r^2) should be >0.995 .
- Determine the concentration of the analyte in the unknown sample by interpolating its peak area from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the method of choice.[3][6] This technique couples the separation power of liquid chromatography with the mass-resolving capability of a triple quadrupole mass spectrometer. The analyte is separated from matrix components, ionized (typically via electrospray ionization - ESI), and then fragmented. Specific parent-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing exceptional specificity and minimizing interferences from the biological matrix.[7]

Causality Behind Experimental Choices:

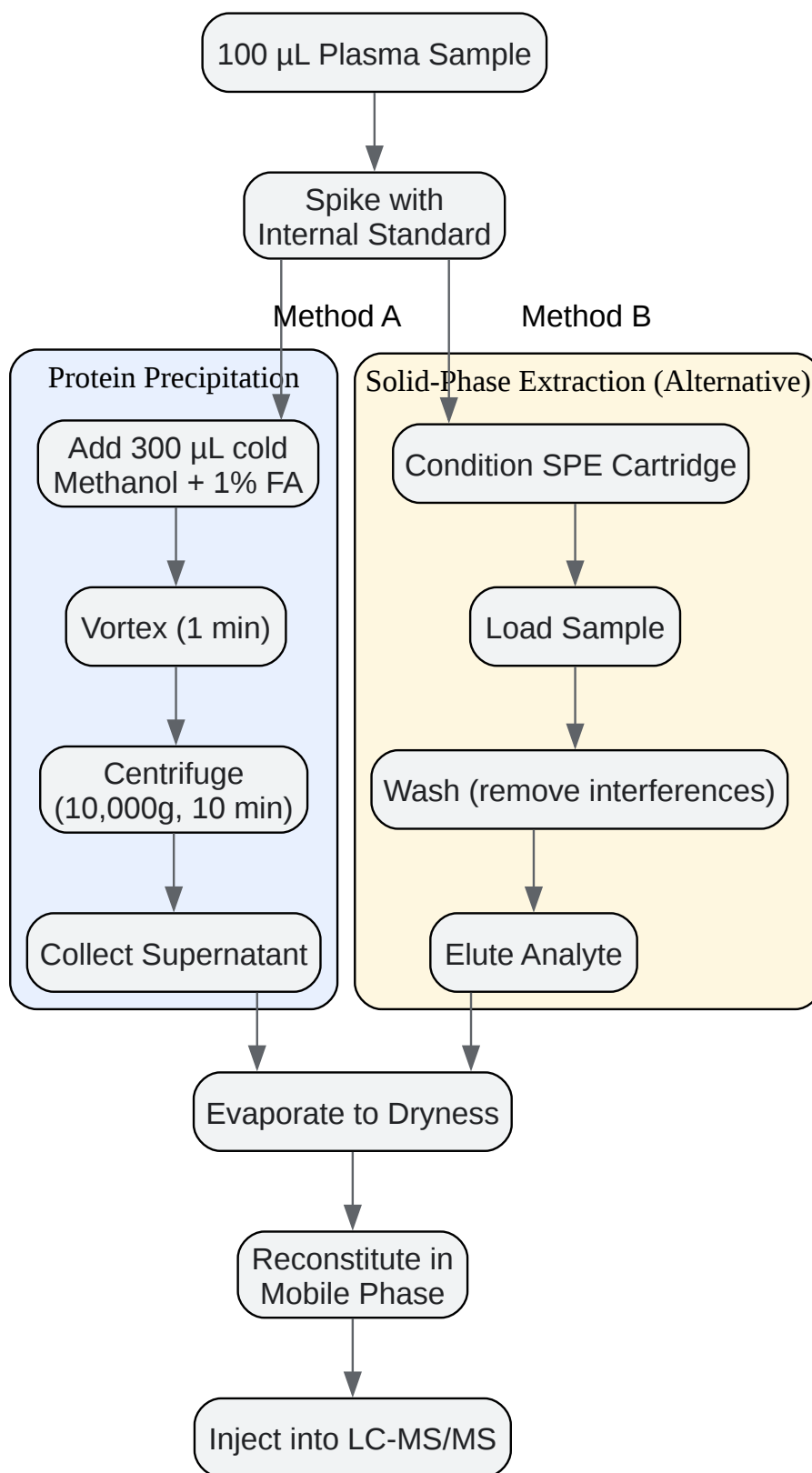
- Ionization: Positive mode ESI (ESI+) is chosen because the amide group can be readily protonated to form the $[M+H]^+$ ion.
- MRM Transitions: The protonated molecule (parent ion) is selected in the first quadrupole (Q1). It is then fragmented in the second quadrupole (collision cell, Q2), and specific, stable fragment ions (product ions) are monitored in the third quadrupole (Q3). This process is highly selective. For N-Cyclohexyl-3-fluorobenzamide ($[M+H]^+ \approx 222.1$), a primary fragment would likely result from the loss of the cyclohexyl group or cleavage of the amide bond.
- Sample Preparation: Biological samples require cleanup to remove proteins and phospholipids that interfere with ionization (a phenomenon known as matrix effect).[4][8] Protein precipitation is a fast but less clean method. Solid-Phase Extraction (SPE) provides a much cleaner sample, leading to better sensitivity and robustness, and is generally the preferred method for validated bioanalysis.

Protocol 4.1: LC-MS/MS Bioanalysis of N-Cyclohexyl-3-fluorobenzamide in Plasma

1. Materials and Reagents:

- All reagents from Method 1, but of LC-MS grade.
- Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., N-Cyclohexyl-d11-3-fluorobenzamide) is ideal. If unavailable, a structurally similar compound with close chromatographic behavior can be used.
- Human or animal plasma (control matrix)
- Methanol with 1% formic acid (for protein precipitation)
- SPE Cartridges (e.g., Mixed-Mode Cation Exchange)

2. Sample Preparation Workflow:



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Caption: Sample preparation workflows for bioanalysis: Protein Precipitation vs. Solid-Phase Extraction.

3. LC-MS/MS Conditions:

Parameter	Recommended Setting	Rationale
LC System	UHPLC system	Provides fast analysis times and sharp peaks, improving sensitivity.
MS System	Triple Quadrupole Mass Spectrometer	Required for MRM-based quantification.
Column	C18, 50 x 2.1 mm, 1.8 μ m particle size	Standard for fast bioanalytical methods.
Mobile Phase A	0.1% Formic Acid in Water	Promotes protonation for ESI+.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic eluent.
Gradient	5% B to 95% B over 2 min, hold for 1 min, re-equilibrate	Rapid gradient for high-throughput analysis.
Flow Rate	0.4 mL/min	Compatible with 2.1 mm ID columns and ESI.
Ion Source	Electrospray Ionization (ESI), Positive Mode	Suitable for protonating the amide analyte.
MRM Transitions	Analyte: Q1: 222.1 -> Q3: 123.1 (example) IS: Q1: [IS M+H] ⁺ -> Q3: [IS fragment] ⁺	Specific transitions must be optimized experimentally by infusing a standard solution.
Source Params	Gas Temp: 350 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary: 4000 V	Typical starting parameters; must be optimized for the specific instrument and compound for best signal.

4. Data Analysis and Validation:

- Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).
- Construct a calibration curve by plotting the Peak Area Ratio against concentration, using a weighted ($1/x^2$) linear regression.
- The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for linearity, accuracy, precision, selectivity, recovery, and matrix effect.[4]

Method Validation: A Self-Validating System

Any quantitative method must be validated to prove it is fit for its intended purpose. The following parameters are critical:

Validation Parameter	Acceptance Criteria (Typical)	Purpose
Specificity/Selectivity	No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix samples.	Ensures the signal being measured is only from the analyte.
Linearity	$r^2 > 0.99$; calibration standards back-calculated to be within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ).	Demonstrates a proportional response to concentration over a defined range.
Accuracy (RE%)	Mean concentration within $\pm 15\%$ of nominal value for QC samples ($\pm 20\%$ at LLOQ).	Measures the closeness of the measured value to the true value.
Precision (CV%)	CV $\leq 15\%$ for QC samples ($\leq 20\%$ at LLOQ). Assessed both within-run (intra-day) and between-run (inter-day).	Measures the reproducibility of the method.
Limit of Quantification (LOQ)	The lowest concentration on the calibration curve that meets accuracy and precision criteria. Signal-to-noise ratio > 10 .	Defines the lower limit of reliable quantification.
Recovery	Consistent and reproducible (though does not need to be 100%).	Measures the efficiency of the sample extraction process.
Matrix Effect	Assessed by comparing the response of an analyte in post-extraction spiked matrix to its response in a pure solution.	Evaluates the suppression or enhancement of ionization caused by co-eluting matrix components.[8]

Conclusion

The analytical methods presented provide a robust framework for the quantification of N-Cyclohexyl-3-fluorobenzamide. The HPLC-UV method offers a reliable solution for high-concentration samples, while the LC-MS/MS protocol provides the necessary sensitivity and selectivity for challenging bioanalytical studies. The key to success lies not just in following the steps, but in understanding the scientific principles behind them and performing a thorough method validation to ensure the generation of high-quality, defensible data.

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